molecular formula C21H20N2O4 B5071531 N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5071531
M. Wt: 364.4 g/mol
InChI Key: XKAFDNYUCMEEKG-UHFFFAOYSA-N
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Description

N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the reaction of furan-2-carbonyl chloride with 4-(3-propoxybenzamido)aniline in the presence of a base such as triethylamine (Et3N). The reaction is carried out under controlled conditions to ensure high yields and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the body. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can be compared with other furan derivatives, such as:

Properties

IUPAC Name

N-[4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-12-26-18-6-3-5-15(14-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-13-27-19/h3-11,13-14H,2,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAFDNYUCMEEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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